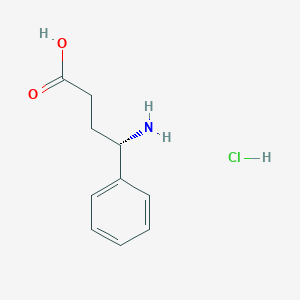

(S)-4-Amino-4-phenyl-butyric acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

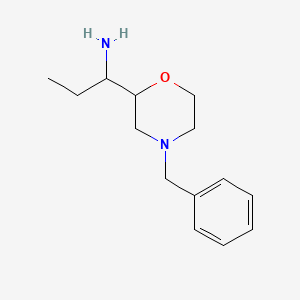

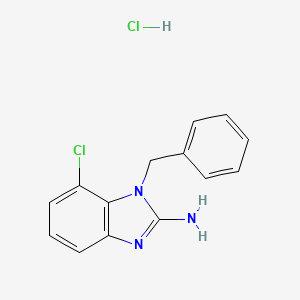

“(S)-4-Amino-4-phenyl-butyric acid hydrochloride” is a hydrochloride salt of an amino acid. Hydrochloride salts are often used in pharmaceuticals to improve the solubility of organic compounds . The “(S)” denotes the stereochemistry of the molecule, indicating it is the “left-handed” isomer of this particular amino acid .

Molecular Structure Analysis

The molecular structure of “(S)-4-Amino-4-phenyl-butyric acid hydrochloride” would likely include a carboxylic acid group (-COOH), an amine group (-NH2), and a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) attached to a 4-carbon backbone .Chemical Reactions Analysis

As a hydrochloride salt, this compound would likely dissociate in water into its constituent ions . The amine group could participate in acid-base reactions, and the carboxylic acid group could undergo reactions such as esterification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. As a hydrochloride salt, it would likely be soluble in water . The presence of the phenyl group could contribute to its lipophilicity .Scientific Research Applications

For example, hydrochloric acid is an important laboratory reagent and industrial chemical . It’s used in a wide range of applications, from pH regulation to the production of chlorine. In the field of materials science, hydrochloric acid can be used in the synthesis of various materials .

Another example is the use of semi-organic compounds in the field of optoelectronics . These compounds, such as L-glutamic hydrobromide, are grown into single crystals using the Slow Evaporation Solution Growth Technique . These crystals have high nonlinear efficiency and quick reaction in electro-optic switches .

In dermatology, hypochlorous acid has various applications, including infection prevention, wound care and scar management, inflammatory modulation, treatment in atopic dermatitis and pruritus . Emerging research has discussed potential applications in acne vulgaris, seborrheic dermatitis, and tumor suppression .

Safety And Hazards

Future Directions

properties

IUPAC Name |

(4S)-4-amino-4-phenylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c11-9(6-7-10(12)13)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYVTLZMBWZXGN-FVGYRXGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CCC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-Amino-4-phenyl-butyric acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1378127.png)

![5'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole] hydrochloride](/img/structure/B1378133.png)

![(4-Bromobutyl)[(4-fluorophenyl)methyl]methylamine hydrobromide](/img/structure/B1378137.png)